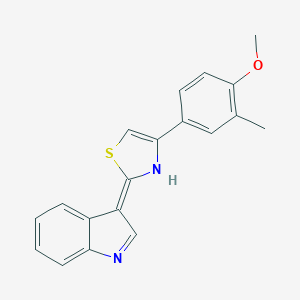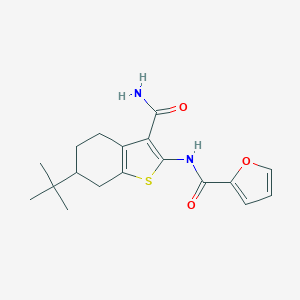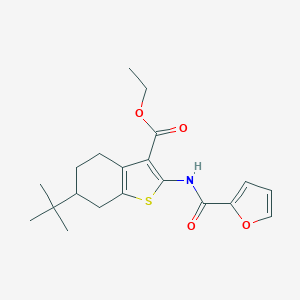
(2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole, also known as MIT-01, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer, neurodegenerative diseases, and inflammation. (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to have several biochemical and physiological effects in animal models. In cancer research, (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells. In neurodegenerative disease research, (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function. In inflammation research, (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole is its high yield and purity, which makes it a suitable compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Métodos De Síntesis
(2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole can be synthesized through a multi-step process that involves the condensation of 2-acetylindole and 4-methoxy-3-methylbenzaldehyde followed by cyclization with Lawesson's reagent. This method yields a pure product with a high yield and purity.
Aplicaciones Científicas De Investigación
(2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. In cancer research, (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. In neurodegenerative disease research, (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, (2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.
Propiedades
Fórmula molecular |
C19H16N2OS |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(2E)-2-indol-3-ylidene-4-(4-methoxy-3-methylphenyl)-3H-1,3-thiazole |
InChI |
InChI=1S/C19H16N2OS/c1-12-9-13(7-8-18(12)22-2)17-11-23-19(21-17)15-10-20-16-6-4-3-5-14(15)16/h3-11,21H,1-2H3/b19-15- |
Clave InChI |
USPUKADTVUDRGJ-CYVLTUHYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2=CS/C(=C\3/C=NC4=CC=CC=C43)/N2)OC |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=C3C=NC4=CC=CC=C43)N2)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CSC(=C3C=NC4=CC=CC=C43)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)